molecular formula C12H12N2O3 B082879 Ethyl 4-(2-cyanoacetamido)benzoate CAS No. 15029-53-5

Ethyl 4-(2-cyanoacetamido)benzoate

Cat. No.: B082879
CAS No.: 15029-53-5
M. Wt: 232.23 g/mol
InChI Key: KQSPTNNCXGBAKE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are Gram-positive and Gram-negative bacteria , including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its bacterial targets through a series of reactions, including facile coupling, Michael addition, condensation, and nucleophilic attack . These reactions lead to the synthesis of various scaffolds containing the benzocaine core .

Biochemical Pathways

The compound affects several biochemical pathways. It serves as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds . These scaffolds are synthesized through various reactions, including the coupling reaction and the formation of cyclized triazine products .

Pharmacokinetics

Its parent compound, benzocaine, is known for its low pka value and solubility in aqueous conditions . These properties allow benzocaine to remain localized in wounds, providing long-term pain relief

Result of Action

The compound exhibits potent antibacterial activity against its bacterial targets The compound’s parent, benzocaine, is known for its pain-relieving, antioxidative, and antimicrobial activity .

Action Environment

The compound’s parent, benzocaine, is known to remain localized in wounds, which is relevant for providing long-term pain relief This suggests that the compound’s action, efficacy, and stability may be influenced by the local environment of the wound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields this compound with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Comparison with Similar Compounds

Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.

Properties

IUPAC Name

ethyl 4-[(2-cyanoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPTNNCXGBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396495
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-53-5
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?

A1: The researchers selected this compound as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.

Q2: How does the structure of this compound-derived compounds relate to their antioxidant activity?

A2: The study highlighted that modifications to the this compound scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of this compound derivatives.

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